molecular formula C20H25FN4O3 B7136468 N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(2-hydroxybutyl)piperazine-1-carboxamide

N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(2-hydroxybutyl)piperazine-1-carboxamide

Cat. No.: B7136468
M. Wt: 388.4 g/mol
InChI Key: FVYBYAVYJNZHLA-UHFFFAOYSA-N
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Description

N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(2-hydroxybutyl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and a fluorophenoxy group

Properties

IUPAC Name

N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(2-hydroxybutyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3/c1-2-17(26)14-24-9-11-25(12-10-24)20(27)23-16-5-8-19(22-13-16)28-18-6-3-15(21)4-7-18/h3-8,13,17,26H,2,9-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYBYAVYJNZHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCN(CC1)C(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(2-hydroxybutyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butyl chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom in the fluorophenoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(2-hydroxybutyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-tubercular agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(2-hydroxybutyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The compound’s structure allows it to bind to specific enzymes or receptors, thereby modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(2-hydroxybutyl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its fluorophenoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

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